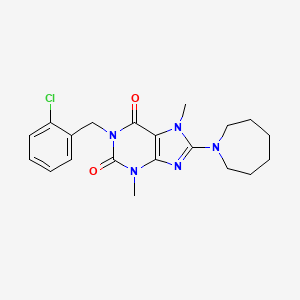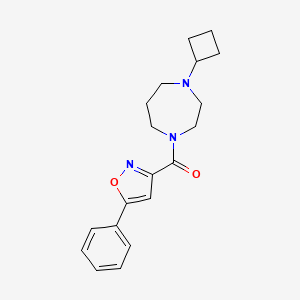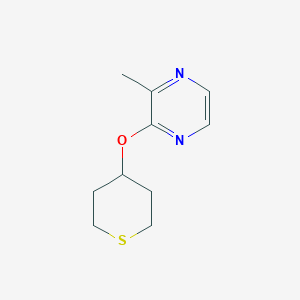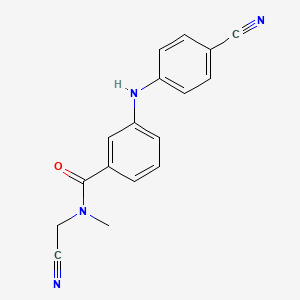![molecular formula C16H19FN2O4 B2798360 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097894-15-8](/img/structure/B2798360.png)
3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinone antibiotics. It is commonly known as linezolid and is used in the treatment of various bacterial infections. The compound was first discovered in 1997 and was approved for use by the US FDA in 2000.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is utilized extensively in medicinal chemistry for the development of treatments for various human diseases. The interest in pyrrolidine and its derivatives, including oxazolidin-2-one, stems from their efficiency in pharmacophore space exploration, contribution to molecular stereochemistry, and enhancement of three-dimensional molecular coverage. These features are pivotal in the design of new compounds with diverse biological profiles. Pyrrolidine-based molecules are known for their target selectivity, underscored by a variety of synthetic strategies and structural modifications that lead to different biological activities. The selectivity and biological activity of these compounds are significantly influenced by their stereochemistry and the spatial orientation of substituents, which dictates their interaction with proteins (Petri et al., 2021).
Oxazolidinones: Antibacterial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against key human pathogens, including strains resistant to traditional antibiotics. The development of oxazolidinone derivatives, such as linezolid, showcases the potential of this chemical class in addressing the challenge of antimicrobial resistance. Research continues into refining the oxazolidinone nucleus to produce agents with greater potency and novel activity spectra. This endeavor highlights the ongoing quest for innovative solutions to combat resistant bacterial infections (Diekema & Jones, 2000).
Propriétés
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-11(23-14-5-3-2-4-13(14)17)15(20)18-7-6-12(10-18)19-8-9-22-16(19)21/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNFXBPELDBDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2CCOC2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)


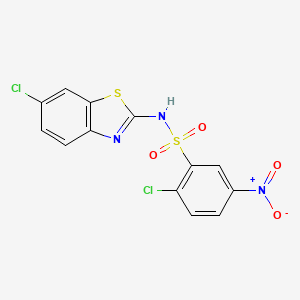

![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)
